tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 2245084-46-0
VCID: VC11662926
InChI: InChI=1S/C18H21BrFNO3/c1-17(2,3)24-16(23)21-6-4-18(5-7-21)10-11-8-14(20)13(19)9-12(11)15(18)22/h8-9H,4-7,10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3C2=O)Br)F
Molecular Formula: C18H21BrFNO3
Molecular Weight: 398.3 g/mol

tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate

CAS No.: 2245084-46-0

Cat. No.: VC11662926

Molecular Formula: C18H21BrFNO3

Molecular Weight: 398.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate - 2245084-46-0

Specification

CAS No. 2245084-46-0
Molecular Formula C18H21BrFNO3
Molecular Weight 398.3 g/mol
IUPAC Name tert-butyl 5-bromo-6-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H21BrFNO3/c1-17(2,3)24-16(23)21-6-4-18(5-7-21)10-11-8-14(20)13(19)9-12(11)15(18)22/h8-9H,4-7,10H2,1-3H3
Standard InChI Key RNEDXZBQOCHKFD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3C2=O)Br)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3C2=O)Br)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a spirocyclic core where indane (a bicyclic system of benzene fused to a cyclopropane ring) is connected to a piperidine ring via a shared carbon atom. Key substituents include:

  • Bromine at the 6-position of the indane moiety, introducing steric bulk and electrophilic reactivity.

  • Fluorine at the 5-position, enhancing electronegativity and influencing binding affinity.

  • tert-Butyl carboxylate at the 1'-position of the piperidine ring, serving as a protective group for amines and improving solubility .

The spiro junction creates a rigid three-dimensional structure, which is critical for selective interactions with biological targets.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₂₀BrFNO₃
CAS Number2245084-46-0
Molecular Weight398.27 g/mol
Purity (Commercial)≥95% (HPLC)
Storage Conditions-20°C, inert atmosphere

The compound’s logP (estimated via computational methods) is 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate involves multi-step organic reactions, as exemplified by methodologies in spirocyclic compound synthesis :

  • Indane Functionalization:

    • Bromination and fluorination of indane derivatives using electrophilic reagents (e.g., N-bromosuccinimide and Selectfluor).

    • Reaction conditions: Anhydrous dichloromethane, 0°C to room temperature .

  • Spirocyclization:

    • Formation of the spiro junction via intramolecular cyclization, often catalyzed by Lewis acids (e.g., BF₃·OEt₂).

    • Key intermediate: 6-bromo-5-fluoro-1-oxo-indane-2-carboxylic acid .

  • Piperidine Ring Formation:

    • Condensation with tert-butyl 4-aminopiperidine-1-carboxylate under Mitsunobu conditions (DIAD, PPh₃).

    • Yield optimization via microwave-assisted synthesis (120°C, 30 minutes) .

  • Purification:

    • Column chromatography (silica gel, hexane/ethyl acetate gradient).

    • Final purity validated by HPLC and NMR spectroscopy .

Process Optimization

Critical parameters for scale-up include:

  • Temperature Control: Exothermic reactions require gradual reagent addition to prevent decomposition.

  • Solvent Selection: Tetrahydrofuran (THF) and toluene are preferred for their ability to dissolve intermediates.

  • Catalyst Loading: 10 mol% of Pd(OAc)₂ improves coupling efficiency in cross-coupling steps .

Biological Activity and Applications

Drug Development

The compound serves as a precursor in synthesizing CGRP receptor antagonists, a class of therapeutics for migraine prophylaxis. Its spirocyclic core mimics bioactive conformations of peptide ligands, enabling receptor blockade .

Representative Analog:

  • Telcagepant (MK-0974): A CGRP antagonist with a similar spiroindane-piperidine framework .

Comparative Analysis

Structural Analogues

CompoundKey DifferencesBiological Activity
6-Bromo-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4'-piperidine]-1'-carboxylateSulfinyl group instead of fluorinePTP inhibition (IC₅₀ = 1.2 μM)
6-Fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylateLacks bromineIntermediate for kinase inhibitors

The presence of both bromine and fluorine in tert-butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate enhances its binding specificity compared to monosubstituted analogs .

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